Ethyl 4-(2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
ETHYL 4-(2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a combination of pyridazine and pyridine rings, linked through a sulfanylacetyl group to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazine and pyridine intermediates, followed by their coupling through a sulfanylacetyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the pyridazine ring can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
ETHYL 4-(2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone, which also contain the pyridazine ring, are known for their diverse biological activities.
Pyridine Derivatives: Compounds such as pyridylpyridazine, which feature both pyridine and pyridazine rings, are used in medicinal chemistry for their pharmacological properties.
Uniqueness
ETHYL 4-(2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with tailored properties .
Properties
Molecular Formula |
C18H21N5O3S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 4-[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H21N5O3S/c1-2-26-18(25)23-11-9-22(10-12-23)17(24)13-27-16-7-6-15(20-21-16)14-5-3-4-8-19-14/h3-8H,2,9-13H2,1H3 |
InChI Key |
LCUXVRZKPLNHOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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